(2S,4S)-2,4-Dimethyl-1-heptanol
Description
Significance of Stereochemistry in Chemical and Biological Systems
Stereochemistry is a critical aspect of chemistry that examines the spatial arrangement of atoms within molecules and the resulting effects on their physical and chemical properties. solubilityofthings.com The concept of chirality, a key component of stereochemistry, refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. fiveable.mechiralpedia.com These non-superimposable mirror images are known as enantiomers.
In biological systems, the significance of stereochemistry is profound. youtube.comlibretexts.org Most biological molecules, including amino acids and sugars, are chiral. pressbooks.pub For instance, amino acids predominantly exist in the L-form, while sugars are typically found in the D-form. youtube.com This inherent chirality dictates molecular recognition, where enzymes and receptors within the body can differentiate between enantiomers. libretexts.orglibretexts.org This specificity is critical; one enantiomer of a molecule might elicit a desired therapeutic effect, while its counterpart could be inactive or even harmful. chiralpedia.comlibretexts.org The infamous case of thalidomide, where one enantiomer was a sedative and the other caused severe birth defects, starkly illustrates the life-and-death importance of stereochemical control in drug development. solubilityofthings.comchiralpedia.com
Overview of Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis, also referred to as enantioselective synthesis, is a strategy in chemical synthesis that aims to produce a single, desired enantiomer of a chiral product. chiralpedia.com This is often achieved through the use of chiral building blocks, which are enantiomerically pure compounds that serve as starting materials or key intermediates. chempedia.info These building blocks introduce chirality into the target molecule, guiding the formation of the desired stereoisomer.
Several classes of compounds serve as valuable chiral building blocks, including:
Chiral Alcohols: These are crucial for synthesizing high-value chiral compounds. Asymmetric catalytic hydrogenation of carbonyl compounds is a common and efficient method for their preparation.
Chiral Amines: Important intermediates in the synthesis of chiral drugs and natural products, they are often produced via chemical synthesis or enzymatic resolution.
Chiral Carboxylic Acids: These can be prepared through asymmetric synthesis, biosynthesis, or the resolution of optical isomers.
Chiral Amino Alcohols: A significant class of chiral building blocks, often synthesized through methods like the reduction of amino acids or their esters.
The use of these building blocks is essential for creating complex molecules with precise three-dimensional structures, a necessity in fields like pharmaceuticals and materials science. chiralpedia.com
Contextualization of (2S,4S)-2,4-Dimethyl-1-heptanol within Advanced Chiral Synthesis Methodologies
This compound is a specific chiral alcohol that exemplifies the principles of advanced chiral synthesis. Its defined stereochemistry at two chiral centers makes it a valuable component in the construction of more complex chiral molecules. The synthesis of such specific stereoisomers often relies on sophisticated methodologies that can control the three-dimensional arrangement of atoms. These methods may involve the use of chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.com
The development of practical, one-pot syntheses of chiral alcohols from readily available starting materials, such as alkynes, using tandem catalysis represents a significant advancement in the field. rsc.org These methods aim for high yields and excellent stereoselectivity under mild conditions, showcasing the ongoing efforts to make chiral synthesis more efficient and accessible. The principles demonstrated in these advanced methodologies are directly applicable to the synthesis of specific chiral alcohols like this compound.
Chemical Profile of this compound
This compound is a chiral primary alcohol with the chemical formula C9H20O. nih.gov Its structure contains two stereocenters, leading to the possibility of multiple stereoisomers. The (2S,4S) designation specifies the precise configuration at these chiral centers.
| Identifier | Value |
| IUPAC Name | (2S,4S)-2,4-dimethylheptan-1-ol |
| CAS Number | 174693-04-0 |
| Molecular Formula | C9H20O |
| Molecular Weight | 144.25 g/mol |
| InChI | InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1 |
| InChIKey | HVRFWRROUIDGQO-IUCAKERBSA-N |
| Canonical SMILES | CCCC@HCC@HCO |
Table generated from data available in the PubChem database. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
174693-04-0 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(2S,4S)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
HVRFWRROUIDGQO-IUCAKERBSA-N |
Isomeric SMILES |
CCC[C@H](C)C[C@H](C)CO |
Canonical SMILES |
CCCC(C)CC(C)CO |
Origin of Product |
United States |
Advanced Methodologies for Enantioselective Synthesis of 2s,4s 2,4 Dimethyl 1 Heptanol
Catalytic Asymmetric C-C Bond Formation Strategies
The direct and efficient formation of carbon-carbon bonds with high stereocontrol is a primary goal in asymmetric synthesis. For (2S,4S)-2,4-dimethyl-1-heptanol, catalytic methods that introduce methyl groups enantioselectively are of significant interest.
Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes in this compound Synthesis
A powerful tool for the asymmetric synthesis of chiral alcohols is the Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction). nih.govwikipedia.org This methodology, pioneered by Nobel laureate Ei-ichi Negishi, allows for the chiral functionalization of alkenes using organoaluminum reagents under the influence of a chiral zirconocene (B1252598) catalyst. wikipedia.org The reaction proceeds via the insertion of an alkene into an aluminum-carbon bond, creating a new chiral organoaluminum intermediate. wikipedia.org Subsequent oxidation of this intermediate yields the corresponding chiral alcohol. wikipedia.org
The ZACA reaction has been successfully applied to the synthesis of various chiral natural products. nih.gov The effectiveness of this reaction hinges on the design of the chiral zirconocene catalyst, often bearing chiral residues derived from natural products like terpenes. wikipedia.org For instance, bis[(1-neomenthyl)indenyl]zirconium dichloride has been a key catalyst in this field. wikipedia.org The reaction can be challenging due to competing side reactions such as β-hydride elimination, cyclic carbometalation, and Ziegler-Natta polymerization. nih.gov However, the use of specific chlorinated solvents and carefully designed catalysts can suppress these undesired pathways. nih.gov
Enantioselective Methylalumination Protocols
Building upon the principles of carboalumination, enantioselective methylalumination protocols offer a direct route to introduce a methyl group at a specific stereocenter. The Zr-catalyzed methylalumination of alkynes has demonstrated high regioselectivity and nearly perfect stereoselectivity. nih.gov This success spurred the development of its alkene counterpart for asymmetric C-C bond formation. nih.gov
The mechanism of these reactions is thought to involve "superacidic" bimetallic reagents formed from the interaction of two Lewis acids, namely an alkylalane and a 16-electron zirconocene derivative. nih.gov This "two-is-better-than-one" principle highlights the cooperative effect of the metallic species in activating the substrate. nih.gov While highly effective for alkynes, the application to unactivated alkenes for synthesizing structures like this compound has been a significant challenge. nih.gov
| Catalyst Component | Reagent | Key Feature | Resulting Intermediate |
| Chiral Zirconocene Dichloride | Trimethylaluminum | Asymmetric C-C bond formation | Chiral Organoaluminum Compound |
| Bis[(1-neomenthyl)indenyl]zirconium dichloride | Alkylalane | Enantioselective methylalumination | Stereodefined Organoaluminum |
Multi-Step Synthetic Pathways and Strategic Chemical Transformations
In addition to direct catalytic methods, multi-step synthetic sequences provide a robust platform for constructing complex stereochemical arrays. These pathways often rely on well-established transformations and chiral pool starting materials.
Iterative Protocols for Polypropionate Scaffolds
The 1,3-dimethyl motif present in this compound is a common feature in polypropionate natural products. Iterative synthetic protocols are particularly well-suited for building such repeating stereochemical units. These strategies often involve the sequential addition of two-carbon units with stereocontrol, followed by functional group manipulations to set the stage for the next iteration. The development of one-pot ZACA-Pd-catalyzed vinylation tandem processes has provided an efficient route to deoxypropionates, which are key precursors to polypropionate structures. nih.gov
Oxidative Transformations in the Stereoselective Route
Oxidative transformations play a crucial role in converting intermediate functional groups into the desired alcohol. As mentioned in the context of the ZACA reaction, the final step is typically an oxidation of the carbon-aluminum bond to a carbon-oxygen bond. wikipedia.org This is often achieved using molecular oxygen. wikipedia.org The choice of oxidant and reaction conditions is critical to ensure high yields and prevent over-oxidation or side reactions.
Conversion from Related Chiral Alkanols
An alternative approach to synthesizing this compound involves the modification of other readily available chiral alkanols. This strategy leverages existing stereocenters to guide the formation of new ones. For instance, a known chiral alcohol can be elongated or modified through a series of stereocontrolled reactions to arrive at the target molecule. This approach can be particularly advantageous if a suitable chiral precursor is commercially available or easily prepared in high enantiomeric purity.
| Synthetic Strategy | Key Transformation | Precursor Type |
| Iterative Protocol | ZACA-Pd-catalyzed vinylation | Deoxypropionate |
| Oxidative Transformation | Oxidation of C-Al bond | Organoaluminum intermediate |
| Conversion from Chiral Precursor | Stereocontrolled chain extension/modification | Readily available chiral alkanol |
Enantiocontrol and Diastereoselective Induction in this compound Synthesis
The synthesis of this compound presents the challenge of controlling two stereocenters at positions 2 and 4. Advanced synthetic methodologies have been developed to address this, aiming for high enantiomeric and diastereomeric purity.
Achieving High Enantiomeric Excess via Catalytic Methods
A cornerstone in the synthesis of enantiomerically pure polypropionate structures like this compound is the use of catalytic asymmetric reactions. One of the most powerful techniques is the Zirconium-catalyzed Asymmetric Carboalumination (ZACA) of alkenes. This method, followed by a kinetic resolution step, has proven highly effective.
The initial ZACA reaction on a suitable alkene precursor can generate the desired chiral centers with good enantioselectivity. However, to achieve the exceptionally high enantiomeric excess (ee) often required, a subsequent enzymatic kinetic resolution is employed. Lipase-catalyzed acetylation is a common choice for this resolution. This chemoenzymatic approach can routinely produce chiral alcohols with an enantiomeric excess of over 99%. nih.gov For instance, the synthesis of related chiral 1-alkanols using a ZACA-lipase-catalyzed acetylation-Cu-catalyzed cross-coupling sequence consistently yields products with ≥99% ee.
Another promising avenue for achieving high enantiocontrol is through the use of alcohol dehydrogenases (ADHs). These enzymes can catalyze the asymmetric reduction of a corresponding ketone precursor to the desired chiral alcohol with high enantioselectivity. nih.gov While specific data for the reduction to this compound is not detailed in the provided search results, the technology is well-established for producing a wide range of chiral alcohols in high ee. nih.govnih.gov
Diastereomeric Ratio Control in Synthetic Sequences
Beyond controlling the chirality of individual stereocenters, the relative stereochemistry between them—the diastereomeric ratio (dr)—is a critical aspect of synthesizing this compound. The ZACA reaction itself can exhibit a degree of diastereoselectivity. For the synthesis of the closely related (2S,4S)-2,4-dimethyl-1-hexanol, a diastereomeric ratio of greater than 50:1 has been reported, indicating a strong preference for the desired syn relationship between the methyl groups.
The diastereoselectivity can also be controlled through the reduction of β-keto esters or γ-keto amides. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. For example, the reduction of γ-keto amides has been shown to proceed with high diastereoselectivity, providing a pathway to γ-hydroxy amides which can then be converted to the target alcohol.
Comparative Analysis of Synthetic Efficiency and Overall Yields
Diastereoselective reduction strategies of keto-ester or keto-amide precursors offer a convergent approach. The efficiency of these routes is highly dependent on the yield of the key reduction step and the subsequent transformations required to unmask the primary alcohol.
To provide a clearer, albeit illustrative, comparison, the following table summarizes potential synthetic strategies and their key performance indicators based on data from analogous syntheses.
| Synthetic Strategy | Key Catalytic Step/Reaction | Reported Enantiomeric Excess (ee) for Similar Compounds | Reported Diastereomeric Ratio (dr) for Similar Compounds | Potential Overall Yield |
| ZACA Reaction & Kinetic Resolution | Zirconium-catalyzed Asymmetric Carboalumination (ZACA) | >99% (after resolution) | >50:1 | Moderate to High |
| Chemoenzymatic Reduction | Alcohol Dehydrogenase (ADH) catalyzed ketone reduction | >99% | Not directly applicable (depends on substrate) | Potentially High |
| Diastereoselective Reduction of β-Keto Ester/Amide | Stereoselective reduction of a carbonyl group | Dependent on chiral auxiliary or catalyst | High (dependent on substrate and reagents) | Moderate to High |
It is important to note that the optimal synthetic route will depend on various factors, including the availability of starting materials, the desired scale of the synthesis, and the specific purity requirements of the final product.
Advanced Stereochemical Analysis and Purity Assessment in Research Contexts
Methodologies for Enantiomeric Excess Determination in Complex Chiral Systems (e.g., HPLC analysis of diastereomeric derivatives)
Determining the enantiomeric excess (e.e.) of a sample purported to be (2S,4S)-2,4-Dimethyl-1-heptanol is crucial for quantifying its enantiomeric purity. A powerful and common method involves the chemical conversion of the enantiomeric mixture into a mixture of diastereomers, which can then be separated using standard, achiral chromatography. mdpi.com
The process begins with the derivatization of the primary alcohol group of 2,4-Dimethyl-1-heptanol (B1634401) with a single enantiomer of a chiral derivatizing agent. A frequently used agent for alcohols is (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), which forms diastereomeric esters. The reaction of a non-enantiopure sample of 2,4-Dimethyl-1-heptanol (containing both (2S,4S) and (2R,4R) enantiomers) with, for example, (R)-Mosher's acid chloride would yield two different diastereomeric esters: (2S,4S)-2,4-dimethylheptyl (R)-Mosher's ester and (2R,4R)-2,4-dimethylheptyl (R)-Mosher's ester.
These resulting diastereomers possess different physical properties and, therefore, exhibit different interactions with the stationary phase of a High-Performance Liquid Chromatography (HPLC) column. sigmaaldrich.com This allows for their separation and quantification using a standard achiral stationary phase (like silica (B1680970) gel). The relative integration of the two peaks in the resulting chromatogram directly corresponds to the ratio of the original enantiomers, from which the enantiomeric excess can be accurately calculated.
Table 1: Illustrative HPLC Data for Diastereomeric Ester Derivatives
| Diastereomeric Ester | Retention Time (min) | Peak Area (arbitrary units) | Relative Percentage (%) |
|---|---|---|---|
| (2S,4S)-2,4-dimethylheptyl (R)-Mosher's ester | 15.2 | 985,000 | 98.5 |
| (2R,4R)-2,4-dimethylheptyl (R)-Mosher's ester | 16.8 | 15,000 | 1.5 |
Techniques for Diastereomeric Purity Assessment
Assessing diastereomeric purity involves quantifying the amount of the desired (2S,4S) stereoisomer relative to the other possible diastereomers, (2R,4S) and (2S,4R). Unlike enantiomers, diastereomers have different physical properties and can often be separated without chiral derivatization.
Chiral Gas Chromatography (GC) is a highly effective technique for this purpose. gcms.cz By using a capillary column with a chiral stationary phase (CSP), such as a derivatized cyclodextrin, all four stereoisomers of 2,4-Dimethyl-1-heptanol can potentially be separated and quantified in a single analysis. The different stereoisomers interact with the chiral stationary phase to varying degrees, resulting in distinct retention times. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess diastereomeric purity. High-resolution ¹H or ¹³C NMR spectra may show distinct signals for protons or carbons in different diastereomeric environments. While signals for enantiomers are identical in an achiral solvent, the signals for diastereomers are typically different, allowing for their integration and the determination of diastereomeric ratios.
Table 2: Representative Chiral GC Separation Data for 2,4-Dimethyl-1-heptanol Stereoisomers
| Stereoisomer | Retention Time (min) | Relative Abundance (%) |
|---|---|---|
| (2R,4S)-2,4-Dimethyl-1-heptanol | 21.5 | 0.8 |
| (2S,4R)-2,4-Dimethyl-1-heptanol | 22.1 | 0.6 |
| (2R,4R)-2,4-Dimethyl-1-heptanol | 23.0 | 1.1 |
| This compound | 23.8 | 97.5 |
Strategies for Absolute Configuration Assignment within Synthetic Routes
The unambiguous assignment of the (2S,4S) absolute configuration is the final and most critical step in stereochemical analysis. This cannot be determined from the purity assessment methods alone and requires specific strategies.
One common strategy is to employ a stereospecific synthesis, starting from a chiral precursor of known absolute configuration. For instance, the synthesis could begin with a known chiral building block that contains one of the required stereocenters, with the second being introduced via a well-understood diastereoselective reaction. The known stereochemical pathway of the reactions provides strong evidence for the absolute configuration of the final product.
The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. researchgate.net Since the target alcohol may not readily form high-quality crystals, it is often converted into a crystalline derivative. Esterification with an acid containing a heavy atom, such as p-bromobenzoic acid, is a common approach. The resulting p-bromobenzoate ester is more likely to crystallize. The presence of the heavy bromine atom allows for the use of anomalous dispersion, which makes it possible to distinguish between the two enantiomeric crystal structures and thus determine the absolute configuration of the molecule unambiguously. thieme-connect.de
Advanced NMR methods can also provide configurational information. By using a chiral solvating agent or by forming a derivative with a chiral auxiliary (such as the aforementioned Mosher's esters), it is possible to deduce the absolute configuration by analyzing the changes in chemical shifts of specific protons near the chiral centers. consensus.appnih.gov
Table 3: Summary of Strategies for Absolute Configuration Assignment
| Method | Principle | Key Requirement | Level of Confidence |
|---|---|---|---|
| Stereospecific Synthesis | Transfer of chirality from a known starting material through stereocontrolled reactions. | Well-established reaction mechanisms and a starting material of known absolute configuration. | High (dependent on reaction reliability). |
| X-ray Crystallography | Direct determination of the three-dimensional arrangement of atoms in a single crystal. researchgate.net | A suitable single crystal of the compound or a derivative (e.g., p-bromobenzoate). thieme-connect.de | Unambiguous (Gold Standard). |
| NMR with Chiral Auxiliaries | Analysis of diastereomeric interactions that cause predictable shifts in the NMR spectrum. consensus.app | Formation of a derivative (e.g., Mosher's ester) and comparison of spectral data to established models. | High (empirical, relies on models). |
Future Perspectives and Emerging Research Directions
Innovations in Catalytic Asymmetric Synthesis for Chiral Alcohols
The efficient and selective synthesis of chiral alcohols remains a cornerstone of modern organic chemistry. chiralpedia.com Recent breakthroughs in catalytic asymmetric synthesis are paving the way for more sustainable and effective methods to produce complex chiral molecules like (2S,4S)-2,4-Dimethyl-1-heptanol.
One of the most promising areas of innovation lies in the development of novel chiral catalysts. chiralpedia.com Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, coordinated with chiral ligands, have shown remarkable efficacy in the asymmetric hydrogenation of prochiral ketones and aldehydes. rsc.org These methods could be adapted to produce this compound with high enantiomeric and diastereomeric purity. Furthermore, the rise of organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative that can be more environmentally benign. mdpi.com
Biocatalysis, employing enzymes such as ketoreductases and alcohol dehydrogenases, presents another powerful tool for the synthesis of chiral alcohols. nih.gov These enzymatic processes are often characterized by exceptional selectivity under mild reaction conditions. nih.gov The directed evolution of enzymes can further tailor their activity and substrate scope to accommodate specific molecules like the precursors to this compound. nih.gov
Table 1: Comparison of Catalytic Methods for Chiral Alcohol Synthesis
| Catalyst Type | Advantages | Potential Challenges |
| Transition Metal Catalysts | High efficiency, well-established | Potential for metal contamination, cost of precious metals |
| Organocatalysts | Metal-free, environmentally benign | Can require higher catalyst loading |
| Biocatalysts (Enzymes) | High selectivity, mild conditions | Limited substrate scope, potential for inhibition |
Expanding the Scope of this compound as a Versatile Chiral Auxiliary and Building Block
Beyond its synthesis, the future utility of this compound will be defined by its application as a versatile chiral synthon. Chiral alcohols are frequently employed as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The well-defined stereocenters at the C2 and C4 positions of this compound make it an intriguing candidate for this purpose.
As a chiral building block, this compound can serve as a starting material for the synthesis of more complex molecules with specific stereochemical requirements. Its incorporation into natural product synthesis or the development of new pharmaceutical agents represents a significant area of future research. The development of methods to further functionalize the alcohol group or other positions on the carbon backbone will expand its synthetic utility.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production of Stereoisomers
The scalable and efficient production of enantiomerically pure compounds is a critical challenge in chemical manufacturing. The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to address this challenge. nih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, provides numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling-up. nih.govencyclopedia.pub The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes. mdpi.com Chemoenzymatic reactions, in particular, can benefit from flow systems, where enzymes can be immobilized in a packed-bed reactor for continuous biotransformations. researchgate.netnih.gov
Automated synthesis platforms, often coupled with artificial intelligence and machine learning algorithms, are revolutionizing the discovery and optimization of chemical reactions. chemrxiv.org These systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of a target molecule, including its various stereoisomers. chemrxiv.org The application of such technologies to the synthesis of the different stereoisomers of 2,4-dimethyl-1-heptanol (B1634401) could accelerate the development of robust and scalable manufacturing processes. nih.govgoogle.comyoutube.com
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry |
| Enhanced Heat Transfer | Improved control over reaction temperature, minimizing side reactions. |
| Precise Control of Residence Time | Optimization of reaction time for maximum yield and selectivity. |
| Improved Safety | Smaller reaction volumes reduce the risk of hazardous events. |
| Facilitated Automation and Scaling | Seamless integration with automated systems and straightforward scale-up. |
Q & A
Q. What are the recommended safety protocols for handling (2S,4S)-2,4-Dimethyl-1-heptanol in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body chemical protective clothing to minimize skin contact. Verify glove integrity before use .
- Respiratory Protection : Use a P95 respirator (US) or P1 respirator (EU) for minor exposures. For higher protection, employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators, ensuring compliance with NIOSH/CEN standards .
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if breathing stops .
- Skin/Eye Contact : Wash thoroughly with soap/water (skin) or rinse eyes for ≥15 minutes .
- Environmental Control : Prevent entry into drainage systems to avoid ecological contamination .
Q. What synthetic routes are available for this compound, and how is stereoselectivity achieved?
- Answer :
- Reduction of Ketones : Reduce 2,4-dimethyl-1-heptanone using chiral reducing agents like (R)- or (S)-BINAP-modified catalysts to induce stereoselectivity. Lithium aluminum hydride (LiAlH₄) can be employed for non-chiral reductions, but asymmetric conditions are critical for enantiomeric purity .
- Asymmetric Hydration : Catalyze the hydration of 2,4-dimethyl-1-heptene using chiral acid catalysts (e.g., tartaric acid derivatives) to control stereochemistry at C2 and C4 positions .
- Chiral Resolution : Post-synthesis, use enzymatic resolution or chiral chromatography (e.g., cellulose-based columns) to isolate the (2S,4S) isomer .
Q. What key physicochemical properties influence experimental handling of this compound?
- Answer :
- Boiling Point : Estimated ~159°C (based on structural analogs like 2-heptanol) .
- Flash Point : Likely >140°F (similar to 2-heptanol), necessitating storage away from ignition sources .
- Stability : Stable under recommended storage (dry, inert atmosphere), but decomposition products are undocumented. Monitor for unexpected exotherms during reactions .
Advanced Research Questions
Q. How can researchers address contradictions or gaps in physicochemical data for this compound?
- Answer :
- Data Validation : Cross-reference sparse literature data (e.g., missing log Pow, vapor pressure) with computational models (e.g., COSMO-RS, DFT) to predict properties .
- Experimental Replication : Conduct controlled measurements (e.g., differential scanning calorimetry for decomposition temperature) and publish in open-access repositories to fill gaps .
- Collaborative Sharing : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles while ensuring compliance with ethical guidelines for sensitive data .
Q. What advanced analytical methods confirm the stereochemistry and conformational stability of this compound?
- Answer :
- Chiroptical Spectroscopy : Use circular dichroism (CD) or optical rotary dispersion (ORD) to verify enantiomeric excess .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of C2 and C4 stereocenters .
- Computational Modeling : Perform conformational energy analysis (e.g., DFT at B3LYP/6-311+G(d,p) level) to identify stable rotamers and transition states .
Q. How can enantiomeric purity be optimized during synthesis of this compound?
- Answer :
- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired isomers in racemic mixtures .
- In-line Monitoring : Integrate HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for real-time ee analysis during continuous-flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
